1-(2,3-Dichlorophenyl)urea
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Overview
Description
1-(2,3-Dichlorophenyl)urea is a chemical compound with the molecular formula C7H6Cl2N2O. It is known for its use as a building block in the synthesis of various compounds, particularly those with cytokinin-like activity . This compound is characterized by the presence of two chlorine atoms attached to the phenyl ring and a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,3-Dichlorophenyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. The reaction typically involves the following steps:
- Dissolution of potassium isocyanate in water.
- Addition of 2,3-dichloroaniline to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtration or extraction to isolate the product.
Industrial Production Methods: Industrial production of this compound often involves the reaction of 2,3-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with ammonia or an amine to produce the final urea derivative . This method, while effective, requires careful handling of phosgene due to its toxicity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dichlorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The urea moiety can be hydrolyzed to form the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products:
Substitution Reactions: Products include various substituted phenylureas.
Hydrolysis: Products include 2,3-dichloroaniline and carbon dioxide.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,3-Dichlorophenyl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. For example, it can inhibit photosynthesis by blocking the plastoquinone binding site of photosystem II, preventing electron flow and disrupting the photosynthetic electron transport chain . This inhibition reduces the ability of plants to convert light energy into chemical energy, affecting their growth and development.
Comparison with Similar Compounds
1-(2,3-Dichlorophenyl)urea can be compared with other similar compounds, such as:
3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU): Both compounds inhibit photosynthesis, but DCMU is more commonly used as an herbicide.
N-(2,3-Dichlorophenyl)-N’-methylurea: This compound has similar structural features but different biological activities.
Thiourea Derivatives: These compounds have sulfur instead of oxygen in the urea moiety and exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring and its ability to act as a building block for compounds with cytokinin-like activity .
Properties
IUPAC Name |
(2,3-dichlorophenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-4-2-1-3-5(6(4)9)11-7(10)12/h1-3H,(H3,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZPHMOCGURMEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13142-51-3 |
Source
|
Record name | 1-(2,3-DICHLOROPHENYL)UREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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